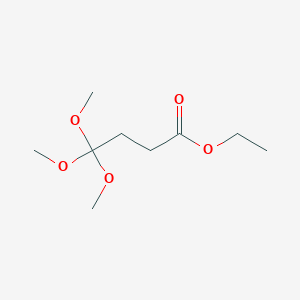

Ethyl 4,4,4-trimethoxybutanoate

Description

Ethyl 4,4,4-trimethoxybutanoate (systematic IUPAC name: ethyl 4,4,4-trimethoxybutanoate) is an ester derivative of butanoic acid with three methoxy (-OCH₃) groups attached to the terminal carbon of the butanoate chain. The trimethoxy substitution likely imparts unique steric and electronic effects, influencing solubility, reactivity, and stability compared to halogenated or less-substituted analogs .

Properties

CAS No. |

101944-79-0 |

|---|---|

Molecular Formula |

C9H18O5 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 4,4,4-trimethoxybutanoate |

InChI |

InChI=1S/C9H18O5/c1-5-14-8(10)6-7-9(11-2,12-3)13-4/h5-7H2,1-4H3 |

InChI Key |

AHHOVTMOYLILKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trimethoxybutanoate can be synthesized through the esterification of 4,4,4-trimethoxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of ethyl 4,4,4-trimethoxybutanoate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trimethoxybutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions

Major Products Formed

Oxidation: Formation of 4,4,4-trimethoxybutanoic acid.

Reduction: Formation of 4,4,4-trimethoxybutanol.

Substitution: Formation of various substituted butanoates depending on the nucleophile used

Scientific Research Applications

Ethyl 4,4,4-trimethoxybutanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trimethoxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of Ethyl 4,4,4-trimethoxybutanoate with structurally related esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Ethyl 4,4,4-trimethoxybutanoate* | C₉H₁₈O₅ | 218.24 | ~200 (estimated) | ~1.1 (estimated) | Three methoxy groups |

| Ethyl 4,4,4-trifluorobutanoate | C₆H₉F₃O₂ | 170.13 | 99.3 | 1.153 | Three fluoro groups |

| Ethyl 4,4-diethoxy-3-oxobutanoate | C₁₀H₁₈O₅ | 218.25 | Not reported | Not reported | Two ethoxy, one keto |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 131 | 1.259 | Trifluoro, keto group |

| Ethyl 4,4,4-trichloro-3-hydroxybutanoate | C₆H₉Cl₃O₃ | 235.49 | Not reported | Not reported | Three chloro, hydroxyl |

*Estimated values based on analogs (e.g., methyl 4,4,4-trimethoxybutanoate in ).

Key Observations :

- Molecular Weight : The trimethoxy derivative has a higher molecular weight than trifluoro or trichloro analogs due to the oxygen-rich methoxy groups.

- Boiling Point: Trifluoroacetoacetate (131°C) and trifluorobutanoate (99.3°C) exhibit lower boiling points than the trimethoxy analog (estimated ~200°C), reflecting differences in polarity and hydrogen bonding .

- Density: Halogenated compounds (e.g., trifluorobutanoate: 1.153 g/cm³) are denser than alkoxy-substituted analogs due to fluorine's high atomic mass .

Ethyl 4,4,4-Trimethoxybutanoate

- Synthesis: Likely synthesized via nucleophilic substitution or esterification of 4,4,4-trimethoxybutanoic acid. Similar routes are used for methyl 4,4,4-trimethoxybutanoate, as seen in building-block chemistry ().

Ethyl 4,4,4-Trifluorobutanoate

- Applications : Used in pharmaceuticals and agrochemicals due to fluorine's metabolic stability. Its lower boiling point (99.3°C) facilitates purification .

- Synthesis: Prepared via esterification of 4,4,4-trifluorobutanoic acid or halogen exchange reactions .

Ethyl 4,4,4-Trifluoroacetoacetate

- Reactivity: The keto group enables condensation reactions (e.g., Knorr quinoline synthesis). Bromination at the α-position yields derivatives like Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate, a precursor to fluorinated heterocycles .

- Safety : Classified as hazardous (flammable liquid; industrial use only) .

Ethyl 4,4-Diethoxy-3-oxobutanoate

- Role in Synthesis : Serves as a versatile intermediate in organic chemistry, particularly in the formation of cyclic ketones or heterocycles via Claisen condensations .

Biological Activity

Ethyl 4,4,4-trimethoxybutanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

Ethyl 4,4,4-trimethoxybutanoate is characterized by its ester functional group and three methoxy substituents on the butanoate chain. Its chemical formula is , and it possesses a molecular weight of approximately 242.27 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, a study demonstrated that ethyl esters with multiple methoxy groups can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Ethyl 4,4,4-trimethoxybutanoate has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines in macrophages. Such activity could be beneficial in managing chronic inflammatory conditions like arthritis and inflammatory bowel disease .

Interaction with Biological Molecules

The binding affinity of ethyl 4,4,4-trimethoxybutanoate to serum albumin has been investigated using fluorescence quenching techniques. The binding constant was found to be (mol/dm³), indicating a moderate affinity for serum proteins. This interaction is significant as it may influence the pharmacokinetics of the compound within biological systems .

Case Study 1: Antioxidant Activity

In a controlled experiment, ethyl 4,4,4-trimethoxybutanoate was tested against various free radicals. The results showed a dose-dependent scavenging effect on DPPH radicals, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests potential applications in food preservation and therapeutic formulations aimed at oxidative stress mitigation.

Case Study 2: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with ethyl 4,4,4-trimethoxybutanoate significantly reduced the expression of TNF-alpha and IL-6. These findings support its role as an anti-inflammatory agent and suggest further exploration in clinical settings for inflammatory diseases.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.